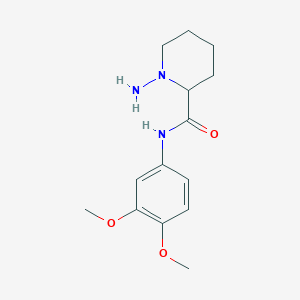![molecular formula C29H27NOS B5141680 N,N-dibenzyl-4-[(benzylthio)methyl]benzamide](/img/structure/B5141680.png)
N,N-dibenzyl-4-[(benzylthio)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-4-[(benzylthio)methyl]benzamide is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been found to exhibit promising biological and physiological effects.
Mecanismo De Acción
The mechanism of action of N,N-dibenzyl-4-[(benzylthio)methyl]benzamide is still under investigation. However, studies have suggested that this compound exerts its biological effects by interacting with cellular components and signaling pathways. In cancer cells, it has been found to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In fungal cells, it has been found to disrupt the cell wall and inhibit the synthesis of ergosterol.
Biochemical and Physiological Effects
N,N-dibenzyl-4-[(benzylthio)methyl]benzamide has been found to exhibit various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest. In fungal cells, it has been found to disrupt the cell wall and inhibit the synthesis of ergosterol, leading to cell death. In addition, this compound has also been found to exhibit antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N-dibenzyl-4-[(benzylthio)methyl]benzamide in lab experiments is its potent biological activity. This compound has been found to exhibit promising anticancer and antifungal activity, making it a valuable tool for studying these diseases. However, one of the limitations of using this compound is its high toxicity, which can make it difficult to work with in lab settings.
Direcciones Futuras
There are several future directions for the study of N,N-dibenzyl-4-[(benzylthio)methyl]benzamide. One potential direction is the development of analogs with improved pharmacological properties and reduced toxicity. Another direction is the study of this compound in combination with other drugs to enhance its biological activity. Finally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields, such as neuroscience and immunology.
Conclusion
In conclusion, N,N-dibenzyl-4-[(benzylthio)methyl]benzamide is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been found to exhibit promising biological and physiological effects. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Métodos De Síntesis
The synthesis of N,N-dibenzyl-4-[(benzylthio)methyl]benzamide involves a multi-step process that includes the reaction of benzyl chloride with thiourea, followed by the reaction of the resulting product with benzyl bromide. The final product is obtained through the reaction of the intermediate product with 4-chlorobenzaldehyde. This process has been optimized to yield a high purity product.
Aplicaciones Científicas De Investigación
N,N-dibenzyl-4-[(benzylthio)methyl]benzamide has been found to exhibit promising applications in various scientific fields. In the field of medicinal chemistry, this compound has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been studied for its potential use as an antifungal agent, where it has been found to exhibit potent activity against various fungal strains.
Propiedades
IUPAC Name |
N,N-dibenzyl-4-(benzylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NOS/c31-29(28-18-16-27(17-19-28)23-32-22-26-14-8-3-9-15-26)30(20-24-10-4-1-5-11-24)21-25-12-6-2-7-13-25/h1-19H,20-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOSZOCDWYMBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-4-[(benzylsulfanyl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5141603.png)

![2-ethoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5141613.png)
![2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B5141616.png)
![ethyl 3-benzyl-1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B5141627.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5141637.png)


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5141656.png)
![4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5141663.png)
![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5141672.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)-4-methylbenzamide](/img/structure/B5141687.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5141696.png)
![4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141700.png)